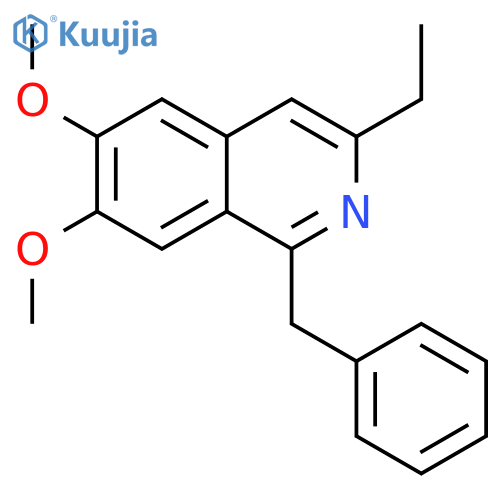Cas no 10539-19-2 (1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride)

10539-19-2 structure
商品名:1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride 化学的及び物理的性質
名前と識別子
-
- Isoquinoline,3-ethyl-6,7-dimethoxy-1-(phenylmethyl)-
- 1-BENZYL-3-ETHYL-6,7-DIMETHOXYISOQUINOLINE
- 3-Ethyl-1-benzyl-6,7-dimethoxyisoquinoline
- 3-Ethyl-6,7-dimethoxy-1-(phenylmethyl)isoquinoline
- Eupaverin
- Isoquinoline, 1-benzyl-3-ethyl-6,7-dimethoxy
- moxaverine
- Moxaverina
- Einecs 234-117-5
- Moxaverina [inn-spanish]
- Isoquinoline, 1-benyl-3-ethyl-6,7-dimethoxy-
- 1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride
- Moxaverinum
- CHEBI:135307
- Tox21_113958
- DTXSID6057613
- CHEMBL2105060
- NS00003727
- 10539-19-2
- Moxaverine hydrochloride (Salt/Mix)
- UNII-P3P08Y1XJ4
- MYCMTMIGRXJNSO-UHFFFAOYSA-N
- CAS-10539-19-2
- AKOS000270782
- DB12251
- Moxaverinum [INN-Latin]
- Kollateral (Salt/Mix)
- MOXAVERINE [MI]
- Isoquinoline, 3-ethyl-6,7-dimethoxy-1-(phenylmethyl)-
- SCHEMBL26554
- P3P08Y1XJ4
- NCGC00262967-01
- DTXCID7031402
- Moxaverine [INN:BAN]
- Q425881
- MOXAVERINE [INN]
- D07089
- Moxaverine (INN)
- MOXAVERINE [WHO-DD]
- 1163-37-7 (Hydrochloride)
-
- MDL: MFCD00865177
- インチ: InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3
- InChIKey: MYCMTMIGRXJNSO-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 307.15733
- どういたいしつりょう: 307.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 31.4Ų
じっけんとくせい
- ゆうかいてん: 71-72.5°
- PSA: 31.35
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM263427-1g |
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline |
10539-19-2 | 97% | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM263427-1g |
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline |
10539-19-2 | 97% | 1g |
$680 | 2021-08-18 | |
| TRC | B065640-50mg |
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride |
10539-19-2 | 50mg |
$ 355.00 | 2022-06-07 | ||
| TRC | B065640-100mg |
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride |
10539-19-2 | 100mg |
$ 580.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099362-1g |
Moxaverine |
10539-19-2 | 98% | 1g |
¥5260.00 | 2024-08-09 |
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride 関連文献
-
Sameek Singh,Samantha?L. Cooper,Jacqueline R. Glenn,Jessica Beresford,Lydia R. Percival,Joel D. A. Tyndall,Stephen J. Hill,Laura E. Kilpatrick,Andrea J. Vernall RSC Adv. 2018 8 16362
-
Renjie Chen,Jifeng Qi,Zhenjun Mao,Sunliang Cui Org. Biomol. Chem. 2016 14 6201
-
Lujun Zhang,Wenfang Xiong,Biao Yao,Haitao Liu,Meng Li,Yu Qin,Yujian Yu,Xu Li,Meng Chen,Wanqing Wu,Jianxiao Li,Jinliang Wang,Huanfeng Jiang RSC Adv. 2022 12 30248
-
4. Ru-catalyzed C–H activation/cyclization of oximes with sulfoxonium ylides to access isoquinolinesDarun Yang,Hongyan Xu,Xuejun Zhang,Yuntao Hu,Decai Huang,Huaiqing Zhao Org. Biomol. Chem. 2023 21 6750
-
Khalil Alatat,Alireza Abbasi Kejani,Ali Nikbakht,Hamid Reza Bijanzadeh,Saeed Balalaie Org. Biomol. Chem. 2022 20 579
10539-19-2 (1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride) 関連製品
- 18813-63-3(6-Isoquinolinol,1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-)
- 486-47-5(Ethaverine)
- 57170-09-9(6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
推奨される供給者
atkchemica
(CAS:10539-19-2)1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ